3-Fluoro-5-methylbenzaldehyde

Physical property Distillation Purification

3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5) is a disubstituted fluorinated aromatic aldehyde with molecular formula C₈H₇FO and molecular weight 138.14 g/mol, belonging to the fluoro-methylbenzaldehyde regioisomer family. The compound features a distinctive 1,3,5-trisubstitution pattern on the benzene ring: an aldehyde at position 1, a fluorine atom at position 3 (meta), and a methyl group at position 5 (meta).

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 189628-39-5
Cat. No. B064179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylbenzaldehyde
CAS189628-39-5
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)C=O
InChIInChI=1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
InChIKeyXXPITUUQKCGWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5): Procurement-Ready Fluorinated Benzaldehyde Building Block


3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5) is a disubstituted fluorinated aromatic aldehyde with molecular formula C₈H₇FO and molecular weight 138.14 g/mol, belonging to the fluoro-methylbenzaldehyde regioisomer family [1]. The compound features a distinctive 1,3,5-trisubstitution pattern on the benzene ring: an aldehyde at position 1, a fluorine atom at position 3 (meta), and a methyl group at position 5 (meta) . This meta-meta substitution arrangement is unique among commercially available fluoro-methylbenzaldehyde regioisomers and creates an electronic environment where neither substituent is directly conjugated with the aldehyde carbonyl [2]. It is supplied as a colorless to pale yellow liquid with purity specifications ranging from 95% to 99% (GC) across multiple vendors, with reported production scale capability up to 500 kg [3].

Why Generic Substitution Fails for 3-Fluoro-5-methylbenzaldehyde in Synthesis and Procurement


Fluoro-methylbenzaldehyde regioisomers sharing the identical molecular formula (C₈H₇FO, MW 138.14) are not interchangeable in synthetic applications because the relative positions of fluorine, methyl, and aldehyde substituents govern both physical properties and chemical reactivity. The 3-fluoro-5-methyl pattern (meta-fluoro, meta-methyl relative to aldehyde) places both substituents in positions that lack direct resonance conjugation with the carbonyl, producing a distinct electronic profile versus the 3-fluoro-4-methyl isomer (methyl para to CHO) where the electron-donating methyl group is in direct resonance communication with the aldehyde . Experimental gas-phase proton transfer studies on fluorobenzaldehyde isomers have demonstrated that meta-fluorobenzaldehyde exhibits anomalous isomerisation behaviour not observed with the ortho or para isomers, confirming that meta-substitution creates a fundamentally different reactivity landscape [1]. Furthermore, physical property differences—including a boiling point delta of up to 10.4°C versus the 4-fluoro-3-methyl isomer and a refractive index (n20/D) that is distinctly higher (1.534) than all other regioisomers (1.522–1.526)—mean that in-process analytical methods and purification protocols developed for one regioisomer cannot be assumed transferable to another without revalidation .

3-Fluoro-5-methylbenzaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation: 8.4–10.4°C Lower Than 3-Fluoro-4-methyl and 4-Fluoro-3-methyl Regioisomers

3-Fluoro-5-methylbenzaldehyde exhibits a boiling point of 197.6°C at 760 mmHg, which is 8.4°C lower than 3-fluoro-4-methylbenzaldehyde (206°C) and 10.4°C lower than 4-fluoro-3-methylbenzaldehyde (208°C) . This boiling point depression relative to the para-substituted regioisomers is attributable to the meta-meta substitution pattern, which reduces molecular dipole–dipole interactions compared to isomers where the electron-withdrawing fluorine or electron-donating methyl is para to the aldehyde [1]. The vapour pressure of the target compound is 0.376 mmHg at 25°C versus 0.362 mmHg for 3-fluoro-4-methylbenzaldehyde [2]. This boiling point difference is practically significant for fractional distillation-based purification and for establishing GC retention time identity markers in quality control protocols.

Physical property Distillation Purification Regioisomer separation

Physical State Advantage: Liquid at Ambient Temperature Versus Solid 3-Chloro-5-methylbenzaldehyde Analog

3-Fluoro-5-methylbenzaldehyde is a free-flowing liquid at room temperature, whereas its direct halogen analog 3-chloro-5-methylbenzaldehyde (CAS 103426-20-6) is a solid with a melting point of 25–28°C . The chloro analog's molecular weight is 154.59 g/mol versus 138.14 g/mol for the fluoro compound—a 16.45 g/mol (11.9%) mass increase that also affects molar concentrations in stoichiometric calculations . The liquid physical form of the fluoro compound eliminates the need for pre-heating or solvent dissolution prior to transfer in automated synthesis platforms and continuous flow reactors, reducing processing steps and minimizing atmospheric moisture uptake during handling. This physical state difference is a direct consequence of fluorine's smaller van der Waals radius and lower polarizability compared to chlorine, which weakens crystal lattice packing forces.

Physical form Handling Process chemistry Halogen comparison

Refractive Index as High-Fidelity Identity Marker: +0.008 to +0.012 Above All Other Fluoro-Methylbenzaldehyde Regioisomers

The refractive index (n20/D) of 3-fluoro-5-methylbenzaldehyde is 1.534 . This value is distinctly higher than all four closest fluoro-methylbenzaldehyde regioisomers: 3-fluoro-4-methylbenzaldehyde (1.5245) , 3-fluoro-2-methylbenzaldehyde (1.526) , 4-fluoro-3-methylbenzaldehyde (1.522) , and 5-fluoro-2-methylbenzaldehyde (1.5244) . The refractive index gap of +0.008 to +0.012 units is substantially larger than the typical inter-batch variability of a single compound and exceeds the measurement uncertainty of standard Abbé refractometers (±0.0002), making this property a reliable, non-destructive identity confirmation test that can rapidly discriminate the target regioisomer from any of its closest structural analogs upon receipt or prior to use in regulated synthetic sequences.

Refractive index Identity testing Quality control Regioisomer discrimination

Meta-Meta Substitution Pattern: Distinct Electronic Profile for Aldehyde Reactivity Modulation

The 3-fluoro-5-methyl substitution pattern places both ring substituents in meta positions relative to the aldehyde group—a geometric arrangement not replicated in any of the four closest regioisomers [1]. In this configuration, the fluorine atom exerts its electron-withdrawing inductive effect (−I) without the competing resonance donation (+M) that operates when fluorine is para to the aldehyde, while the methyl group donates electrons via induction and hyperconjugation (+I) without direct resonance conjugation to the carbonyl [2]. Gas-phase proton transfer studies have demonstrated that protonated meta-fluorobenzaldehyde undergoes isomerisation to the energetically preferred ortho- or para-isomer at high temperatures when reacting with mesitylene—behaviour not exhibited by the ortho or para isomers themselves [3]. This confirms a fundamental difference in the thermodynamic stability and reactivity landscape of the meta-fluoro orientation. The balanced, non-conjugated electronic effects mean the aldehyde electrophilicity in 3-fluoro-5-methylbenzaldehyde is modulated by the net sum of opposing inductive influences rather than by resonance-dominated effects, offering a distinct reactivity profile for nucleophilic addition, condensation, and reductive amination reactions compared to regioisomers where one substituent is para to the carbonyl.

Substituent effects Aldehyde reactivity Electronic effects Meta substitution

Commercial Supply Chain Maturity: Production Scale Up to 500 kg with Multiple Qualified Vendors

3-Fluoro-5-methylbenzaldehyde is established in commercial supply chains with documented production scale capability up to 500 kg per batch [1]. Multiple independent vendors offer the compound at purity grades of 95%, 97%, 98%, and 99% (GC), with specifications including moisture content ≤0.5% . One supplier reports supply ability of 100 metric tons per year with minimum order quantity of 1 kilogram . Packaging options include 25 kg drums as well as custom packaging configurations . In contrast, the 3-chloro-5-methylbenzaldehyde analog is typically available only at kilogram scale and stored at 2–8°C due to its low melting point, adding cold-chain logistics costs . This supply chain maturity for the fluoro compound reduces procurement lead time risk and supports both R&D-scale and pilot-plant-scale campaigns from qualified batches.

Supply chain Production scale Procurement Commercial availability

Precision Density Window: 1.136 g/cm³ Enabling Gravimetric Process Control Distinct from All Regioisomers

The density of 3-fluoro-5-methylbenzaldehyde is reported as 1.136 g/cm³ [1]. This value occupies a narrow window between the densest regioisomer (3-fluoro-2-methylbenzaldehyde at 1.16 g/mL) and the least dense (4-fluoro-3-methylbenzaldehyde at 1.132 g/mL) . The density difference versus 3-fluoro-4-methylbenzaldehyde (1.133 g/cm³) is +0.003 g/cm³, while versus 5-fluoro-2-methylbenzaldehyde (1.1446 g/mL) it is −0.0086 g/mL . Although these absolute differences appear small (0.2–0.8%), they are analytically resolvable using standard digital density meters with ±0.0001 g/cm³ precision. This enables density measurement to serve as a complementary identity and purity check alongside refractive index and GC analysis. For gravimetric process control in kilo-lab and pilot-plant settings—where reactions are charged by mass rather than volume—accurate density data are essential for converting between mass and volumetric measurements, and even small density errors compound into significant stoichiometric deviations at scale.

Density Process analytical technology Gravimetric analysis Quality assurance

3-Fluoro-5-methylbenzaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Kinase Inhibitor and CNS Drug Intermediate Synthesis

The 3-fluoro-5-methyl substitution pattern places a metabolically stable fluorine atom meta to the aldehyde handle, enabling the construction of drug candidates where the fluorine modulates target binding without introducing para-substituent resonance effects that could alter pharmacophore electronics [1]. This compound is documented as a key intermediate in the synthesis of kinase inhibitors for oncology and inflammatory disease targets, where the fluorine at the 3-position modulates both the electronic properties of the aromatic ring and the reactivity of the aldehyde group in downstream condensations . Its use in CNS drug and antidepressant API synthesis has also been reported, leveraging the BBB-permeant character predicted by in silico ADME models (Consensus LogP 2.2, BBB Permeant: Yes) for the derived fluorinated intermediates [2].

Agrochemical Intermediate: Herbicide and Insecticide Building Block Synthesis

3-Fluoro-5-methylbenzaldehyde serves as the direct precursor to 5-fluoro-3-methylbenzoic acid and 5-fluoro-3-methylbenzonitrile via oxidation and oximation-dehydration sequences respectively [1]. Both downstream products are established building blocks for herbicide and insecticide active ingredients . The meta-fluoro substitution on the benzoic acid framework is a privileged motif in agrochemical design because it enhances environmental persistence while avoiding the para-fluoro pattern that can lead to undesirable mammalian toxicity metabolites. The liquid physical form and established commercial supply at up to 500 kg scale [2] make this aldehyde a viable starting point for agrochemical process development campaigns.

Analytical Method Development and Reference Standard Qualification

The uniquely elevated refractive index of 1.534—at least 0.008 units above every other fluoro-methylbenzaldehyde regioisomer—combined with the distinctive boiling point of 197.6°C and density of 1.136 g/cm³, provides a multi-parameter identity fingerprint that can be deployed in analytical method development [1]. These orthogonal physical constants (RI, BP, density) enable robust chromatographic method specificity testing: a GC or HPLC method developed for this regioisomer can be challenged with the other four regioisomers to demonstrate baseline separation and system suitability. The compound's liquid form further facilitates preparation of calibration standards without the weighing difficulties associated with low-melting solids .

Fluorinated Building Block for Materials Science and Polymer Precursor Synthesis

The aldehyde functionality combined with the meta-fluoro substitution makes 3-fluoro-5-methylbenzaldehyde a versatile monomer precursor for fluorinated polymers and resins used in coatings, adhesives, and specialty materials [1]. The meta-meta substitution pattern creates a kinked molecular geometry that can modulate polymer chain packing and thermal properties differently from linear para-substituted analogs. The compound's stability under inert atmosphere storage at room temperature, as opposed to cold-chain requirements for some halogen analogs, reduces storage infrastructure costs for materials research laboratories maintaining diverse monomer libraries .

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